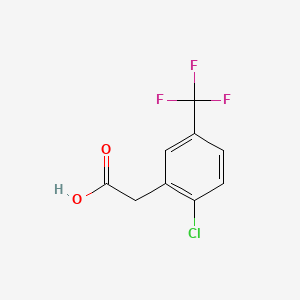

2-Chloro-5-(trifluoromethyl)phenylacetic acid

Description

2-Chloro-5-(trifluoromethyl)phenylacetic acid (CAS 22893-39-6) is a halogenated phenylacetic acid derivative with the molecular formula C₉H₆ClF₃O₂ and a molecular weight of 238.59 g/mol . It is widely utilized in pharmaceutical and agrochemical synthesis due to its trifluoromethyl (-CF₃) and chloro (-Cl) substituents, which enhance lipophilicity and metabolic stability . The compound is a key intermediate in the synthesis of covalent PPARγ agonists (e.g., BAY-4931) and other bioactive molecules .

Properties

IUPAC Name |

2-[2-chloro-5-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c10-7-2-1-6(9(11,12)13)3-5(7)4-8(14)15/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKWZFJSOMUXLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380782 | |

| Record name | 2-Chloro-5-(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22893-39-6 | |

| Record name | 2-Chloro-5-(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogen-Metal Exchange and Carboxylation Route

This method is a classical approach for preparing substituted phenylacetic acids:

Step 1 : Starting from commercially available 2-chloro-5-(trifluoromethyl)chlorobenzene or related halogenated aromatics, treatment with strong bases such as tert-butyllithium generates the corresponding aryllithium intermediate (2-chloro-5-(trifluoromethyl)phenyl lithium salt).

Step 2 : The aryllithium intermediate is then reacted with solid carbon dioxide (dry ice) at low temperatures to introduce the carboxyl group, forming the corresponding phenylacetic acid after acidic workup.

Step 3 : Isolation and purification are achieved via solvent extraction, recrystallization, or distillation under reduced pressure.

| Parameter | Details |

|---|---|

| Raw Materials | 2-chloro-5-(trifluoromethyl)chlorobenzene, tert-butyllithium, CO₂ (dry ice) |

| Solvent | Typically ethers such as tetrahydrofuran (THF) |

| Temperature | Low temperatures (around -78 °C) during lithiation and carboxylation |

| Workup | Acidic quench, extraction, recrystallization |

| Yield | High, with simplified purification due to selective lithiation |

| Advantages | High regioselectivity, straightforward scale-up |

This method is noted for its high yield and industrial applicability due to the availability of starting materials and the simplicity of the reaction sequence.

Esterification of this compound

For derivatives such as the methyl ester, the acid can be esterified:

Step 1 : The acid is refluxed with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.

Step 2 : The reaction proceeds under reflux until complete conversion, monitored by thin-layer chromatography (TLC) or HPLC.

Step 3 : The ester product is isolated by solvent removal and purification via distillation or crystallization.

This method is often used to obtain intermediates for further synthetic transformations and is scalable for industrial production.

Multi-Step Synthetic Routes Involving Halogenation, Fluorination, and Side-Chain Formation

Though more common for related trifluoromethyl-substituted phenylacetic acids, complex multi-step routes have been developed involving:

- Nitration of dichlorobenzene derivatives

- Phase-transfer catalyzed fluorination

- Hydrogenation and diazotization steps

- Bromination and substitution with diethyl malonate

- Hydrolysis and purification to yield the target acid

While these methods are more elaborate and often applied to trifluorophenylacetic acid analogs, the mechanistic principles and reaction conditions provide insight into the functional group manipulations applicable to this compound synthesis.

Comparative Data Table of Preparation Methods

| Method | Key Steps | Reaction Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Halogen-Metal Exchange + CO₂ | Lithiation → Carboxylation → Workup | Low temp (-78 °C), ether solvents | High regioselectivity, high yield | Requires low temperature control |

| Acid-Catalyzed Esterification | Acid + Methanol reflux | Reflux, acid catalyst (H₂SO₄/HCl) | Simple, scalable | Requires removal of acid catalyst |

| Multi-Step Halogenation/Fluorination | Nitration → Fluorination → Diazotization → Substitution | Varied, often elevated temperatures | Enables complex substitutions | Multi-step, longer synthesis time |

Analytical and Process Considerations

- Monitoring : Reaction progress is typically monitored by TLC, HPLC, or GC.

- Purification : Crystallization from non-polar solvents or distillation under reduced pressure.

- Structural Confirmation : NMR (¹H, ¹³C), LC-MS, and FT-IR spectroscopy confirm the presence of chlorine, trifluoromethyl, and carboxylic acid functionalities.

- Yield Optimization : Control of temperature, stoichiometry, and solvent choice is critical to minimize side reactions and maximize purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Organic Synthesis

2-Chloro-5-(trifluoromethyl)phenylacetic acid serves as a crucial building block in organic chemistry. It facilitates the synthesis of more complex organic molecules through various reactions including substitution, oxidation, and reduction.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Substitution | Sodium hydroxide, potassium carbonate | New derivatives with different functional groups |

| Oxidation | Potassium permanganate | 2-Chloro-5-(trifluoromethyl)phenylacetaldehyde |

| Reduction | Lithium aluminum hydride | 2-Chloro-5-(trifluoromethyl)phenylmethanol |

Biological Applications

Research indicates that this compound has potential biological activities:

- Enzyme Studies : It is used as a substrate in biochemical assays to study enzyme-catalyzed reactions.

- Therapeutic Potential : Investigations are ongoing regarding its efficacy in treating dermatological diseases and its role in neural thermoprotection against heat-related injuries .

Agrochemicals

In the agrochemical industry, this compound is utilized for developing herbicides and pesticides due to its effective bioactivity against various plant species .

Case Study 1: Inhibitors for Lymphangiogenesis

A study explored the development of inhibitors based on this compound for lymphangiogenesis prevention in solid tumors. The results indicated promising activity against cancer metastasis .

Case Study 2: Structure Activity Relationship (SAR) Studies

Research focused on modifying the aryl 'tail' group of related compounds revealed that electron-withdrawing groups, such as trifluoromethyl, enhance biological potency. The study synthesized multiple derivatives to assess their effectiveness against Cryptosporidium infections, demonstrating significant improvements in potency over lead compounds .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can result in the modulation of biological processes, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are highly sensitive to the position and nature of substituents. Below is a comparative analysis of structurally related phenylacetic acid derivatives:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Substituent Position : The 2-Cl, 5-CF₃ isomer (main compound) exhibits distinct reactivity in cross-coupling reactions compared to its 3-Cl, 5-CF₃ counterpart. For example, Suzuki-Miyaura coupling of the main compound requires dry acetonitrile and KOAc for optimal yields (~64%), whereas analogous reactions for other isomers are less documented .

- Melting Points : The 3-Cl, 5-CF₃ isomer has a higher melting point (125–127°C) compared to the main compound, likely due to differences in crystal packing influenced by substituent orientation .

- Fluorine vs.

Biological Activity

2-Chloro-5-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C9H6ClF3O2. It features a chloro group and a trifluoromethyl group attached to a phenyl ring, linked to an acetic acid moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. Studies suggest it may inhibit the production of inflammatory cytokines, thus reducing inflammation in various cellular models. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Case Study: Effect on Inflammatory Cytokines

In vitro studies demonstrated that treatment with this compound reduced the levels of TNF-α and IL-6 in macrophage cultures stimulated with lipopolysaccharide (LPS). The reduction in cytokine levels was statistically significant (p < 0.05), indicating its potential as a therapeutic agent for inflammatory conditions .

The biological activity of this compound can be attributed to its structural features, particularly the presence of the chloro and trifluoromethyl groups. These groups enhance the compound's lipophilicity and reactivity, enabling it to interact with various biological targets, including enzymes and receptors involved in inflammation and microbial resistance.

Structure-Activity Relationship (SAR)

Recent studies have focused on the structure-activity relationship (SAR) of compounds similar to this compound. Modifications to the phenyl ring and acetic acid moiety have been explored to optimize biological activity while minimizing toxicity. Notably, fluorinated derivatives have shown enhanced potency against certain pathogens .

Table 2: SAR Findings

| Compound | Activity Type | Potency (µg/mL) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | 64 | |

| Fluorinated derivative A | Antimicrobial | 32 | |

| Fluorinated derivative B | Anti-inflammatory | 50 |

Applications in Pharmaceutical Development

Ongoing research aims to explore the potential of this compound as a pharmaceutical intermediate. Its unique structure makes it a valuable candidate for developing new drugs targeting microbial infections and inflammatory diseases.

Case Study: Drug Development Initiative

A recent initiative focused on synthesizing analogs of this compound for use in treating resistant bacterial infections. Preliminary results indicate improved efficacy compared to existing antibiotics, suggesting a promising avenue for future research .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-5-(trifluoromethyl)phenylacetic acid, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves carbonylation reactions under controlled temperature (e.g., 60–80°C) and pressure (1–3 atm) using carbon monoxide as a reagent . Alternative routes may employ condensation of substituted benzaldehydes with malonic acid derivatives in the presence of bases like sodium ethoxide or potassium carbonate . Optimization requires monitoring reaction kinetics via HPLC or GC-MS to identify ideal stoichiometric ratios and solvent systems (e.g., ethanol or methanol). Yield improvements (>70%) are achievable by slow addition of reagents to minimize side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- Melting Point Analysis : Reported values range from 112–127°C, with discrepancies attributed to polymorphic forms or impurities .

- Mass Spectrometry : Predicted collision cross-section (CCS) values for [M+H]+ adducts (148.0 Ų) and [M-H]- (144.1 Ų) aid in confirming molecular weight (238.59 g/mol) and fragmentation patterns .

- NMR Spectroscopy : ¹H/¹³C NMR resolves aromatic proton environments (e.g., chlorine and trifluoromethyl substituents) and acetic acid backbone signals .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodology : Stability studies indicate degradation risks under prolonged exposure to light, moisture, or elevated temperatures. Store at 2–8°C in amber vials with desiccants. Monitor purity via periodic TLC or HPLC to detect hydrolysis byproducts (e.g., decarboxylation to phenyl derivatives) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and chlorine substituents influence reactivity in cross-coupling reactions?

- Methodology : The electron-withdrawing trifluoromethyl group (-CF₃) deactivates the phenyl ring, directing electrophilic substitutions to meta/para positions. Chlorine’s inductive effect further polarizes the acetic acid moiety, enhancing nucleophilic acyl substitution. DFT calculations (e.g., using Gaussian) model charge distribution to predict regioselectivity in Suzuki-Miyaura couplings or amidation reactions . Experimental validation involves isolating intermediates via column chromatography and analyzing regiochemistry via X-ray crystallography .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodology : Discrepancies in antimicrobial or anticancer activity may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize testing using:

- Dose-Response Curves : IC₅₀ values across multiple cell lines (e.g., HeLa, MCF-7).

- Control Compounds : Compare with structurally similar analogs (e.g., 4-(2-chloro-5-(trifluoromethyl)phenyl)benzoic acid) to isolate substituent effects .

- Metabolite Profiling : LC-MS/MS identifies active metabolites versus degradation products .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) or receptors. Focus on hydrogen bonding with the acetic acid group and hydrophobic interactions with -CF₃ .

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with observed bioactivity to design optimized derivatives .

Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.